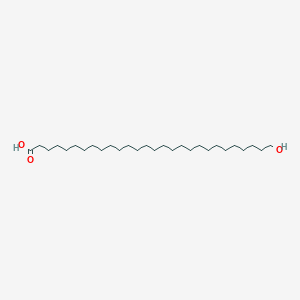

28-Hydroxyoctacosanoic acid

Description

Properties

CAS No. |

52900-17-1 |

|---|---|

Molecular Formula |

C28H56O3 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

28-hydroxyoctacosanoic acid |

InChI |

InChI=1S/C28H56O3/c29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28(30)31/h29H,1-27H2,(H,30,31) |

InChI Key |

DQDKWDYKDPDWMY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of 28-Hydroxyoctacosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxyoctacosanoic acid is a long-chain ω-hydroxy fatty acid with potential applications in various scientific and industrial fields. This technical guide provides an in-depth overview of its primary natural source, Carnauba wax, derived from the leaves of the "Tree of Life," Copernicia prunifera. The document details the concentration of related fatty acids within this wax, outlines comprehensive experimental protocols for extraction and analysis, and illustrates the biosynthetic pathway of its parent molecule, octacosanoic acid. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines who are interested in the procurement and study of this compound.

Primary Natural Source: Carnauba Wax

The principal natural source of this compound is Carnauba wax, a complex mixture of lipids obtained from the leaves of the Brazilian palm tree, Copernicia prunifera. This wax is renowned for its hardness and high melting point and is composed of a variety of aliphatic esters, diesters of cinnamic acid, free fatty acids, and free fatty alcohols.

Table 1: Relative Abundance of Even-Carbon Number Normal Fatty Acids in Carnauba Wax [1]

| Fatty Acid | Carbon Number | Relative Amount (%) |

| Octadecanoic acid | C18 | 3 |

| Eicosanoic acid | C20 | 11.5 |

| Docosanoic acid | C22 | 9 |

| Tetracosanoic acid | C24 | 30 |

| Hexacosanoic acid | C26 | 12 |

| Octacosanoic acid | C28 | 16.5 |

| Triacontanoic acid | C30 | 7 |

Note: This table represents the composition of the normal (non-hydroxylated) fatty acid fraction. This compound is a derivative of octacosanoic acid.

Experimental Protocols

The extraction and quantification of this compound from Carnauba wax involve a multi-step process requiring careful attention to detail to ensure purity and accurate measurement. The following protocols are based on established methods for the analysis of long-chain fatty acids and their derivatives from plant waxes.

Extraction of Total Lipids from Carnauba Wax

This protocol outlines the initial extraction of the total lipid content from raw Carnauba wax.

Materials:

-

Carnauba wax flakes or powder

-

Methanol

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Glass wool

Procedure:

-

Place a known quantity of Carnauba wax into a cellulose (B213188) thimble and insert it into the Soxhlet extractor.

-

Fill the boiling flask with a 2:1 (v/v) mixture of chloroform and methanol.

-

Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

-

Allow the extraction to proceed for 8-12 hours, ensuring continuous cycling of the solvent.

-

After extraction, cool the apparatus and collect the solvent containing the extracted lipids.

-

Concentrate the lipid extract using a rotary evaporator under reduced pressure to obtain the total lipid extract.

-

Dry the extract completely under a stream of nitrogen gas.

Saponification and Isolation of Fatty Acid Fraction

To isolate the fatty acids, including this compound, from the complex lipid mixture, a saponification (alkaline hydrolysis) step is necessary.

Materials:

-

Total lipid extract

-

2 M Potassium hydroxide (B78521) (KOH) in methanol

-

n-Hexane

-

6 M Hydrochloric acid (HCl)

-

Separatory funnel

-

pH paper

Procedure:

-

Dissolve the dried total lipid extract in a minimal amount of toluene.

-

Add an excess of 2 M methanolic KOH to the solution.

-

Reflux the mixture for 2 hours to ensure complete saponification of esters.

-

After cooling, transfer the mixture to a separatory funnel.

-

Add an equal volume of n-hexane and water to the separatory funnel. Shake vigorously to partition the non-saponifiable lipids (e.g., fatty alcohols) into the hexane (B92381) layer.

-

Separate the aqueous-methanolic layer containing the potassium salts of the fatty acids.

-

Repeat the hexane wash two more times to ensure complete removal of non-saponifiable lipids.

-

Acidify the aqueous-methanolic layer to a pH of approximately 2 with 6 M HCl to protonate the fatty acids.

-

Extract the free fatty acids from the acidified solution using three portions of n-hexane.

-

Combine the hexane extracts and wash with distilled water until the washings are neutral.

-

Dry the hexane extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen to yield the total fatty acid fraction.

Derivatization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, the polar carboxylic and hydroxyl groups of the fatty acids must be derivatized to increase their volatility.

Materials:

-

Total fatty acid fraction

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-5ms)

Procedure:

-

Dissolve a known amount of the dried fatty acid fraction in a small volume of pyridine in a reaction vial.

-

Add an excess of BSTFA with 1% TMCS to the vial.

-

Seal the vial and heat at 70°C for 1 hour to ensure complete derivatization of both the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.

-

After cooling, the sample is ready for injection into the GC-MS system.

-

GC-MS Analysis:

-

Injector Temperature: 280°C

-

Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 320°C at a rate of 5°C/min, and hold for 20 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-800.

-

-

Quantification: Identification of the TMS-derivatized this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard. Quantification can be performed using an internal standard method.

Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

This compound is formed through the hydroxylation of octacosanoic acid, a very-long-chain fatty acid (VLCFA). The biosynthesis of VLCFAs in plants is a well-characterized process that occurs in the endoplasmic reticulum and involves a four-step elongation cycle.

The synthesis of octacosanoic acid (C28) begins with a C18-CoA precursor, typically oleoyl-CoA, which undergoes successive rounds of elongation. Each cycle adds two carbon units from malonyl-CoA. The key enzymes involved in this process are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of acyl-CoA with malonyl-CoA.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

-

Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

The final step to produce this compound involves the ω-hydroxylation of the terminal methyl group of octacosanoic acid, a reaction typically catalyzed by a cytochrome P450-dependent fatty acid ω-hydroxylase.

Diagrams of Key Pathways and Workflows

Caption: Biosynthesis of this compound via VLCFA elongation.

Caption: Workflow for extraction and analysis of this compound.

References

Unveiling the Role of 28-Hydroxyoctacosanoic Acid in Bacterial Lipopolysaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 28-hydroxyoctacosanoic acid, a very-long-chain fatty acid (VLCFA) primarily found in the lipid A moiety of lipopolysaccharides (LPS) in specific bacterial genera, most notably within the Rhizobiaceae family. This document details the structural significance, biosynthetic pathways, and immunological implications of this unique fatty acid. It serves as a comprehensive resource, consolidating quantitative data, detailed experimental protocols for extraction and analysis, and visual representations of key biological pathways to facilitate further research and therapeutic development.

Introduction: The Significance of Very-Long-Chain Fatty Acids in Bacterial Membranes

Lipopolysaccharide (LPS) is a critical component of the outer membrane of most Gram-negative bacteria, acting as a structural anchor and a primary mediator of interactions with the host environment. The innermost component of LPS, lipid A, is the hydrophobic anchor and is responsible for the endotoxic activity of the molecule. While the structure of lipid A from enteric bacteria like Escherichia coli is well-characterized, many other bacteria, particularly those that engage in symbiotic or pathogenic relationships, possess unique lipid A modifications.

One such modification is the presence of very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms. Among these, 27-hydroxyoctacosanoic acid (a C28 fatty acid) is a prominent and well-studied example, particularly in bacteria belonging to the alpha-2 subgroup of Proteobacteria, which includes the family Rhizobiaceae (e.g., Rhizobium, Bradyrhizobium, Agrobacterium)[1]. This VLCFA is also found in some intracellular pathogens like Brucella and Legionella, suggesting a broader role in host-bacterium interactions[2][3].

The presence of this exceptionally long acyl chain is not a trivial structural variation. It is believed to span the entire outer membrane, thereby significantly increasing membrane stability and rigidity[4][5]. This enhanced stability is crucial for bacterial survival under various stress conditions, such as changes in osmolarity, pH, and exposure to antimicrobial peptides, which are often encountered during their life cycle, especially within a host[2][3][5]. In the context of symbiotic nitrogen-fixing bacteria, the this compound-containing LPS is vital for the proper development of root nodules and the establishment of an effective symbiotic relationship with leguminous plants[6].

Structure and Distribution of this compound in Lipid A

This compound is typically found as a secondary acyl chain, ester-linked to a primary 3-hydroxy fatty acid on the distal glucosamine (B1671600) unit of the lipid A backbone. Its long carbon chain provides a unique structural feature that distinguishes it from the shorter fatty acids commonly found in the lipid A of other Gram-negative bacteria.

Data Presentation: Quantitative Abundance

The presence and relative abundance of 27-hydroxyoctacosanoic acid (often reported alongside other VLCFAs) have been quantified in various species of the Rhizobiaceae family. The following table summarizes these findings, highlighting the prevalence of this VLCFA. Note that in much of the literature, this fatty acid is referred to as 27-hydroxyoctacosanoic acid.

| Bacterial Species | Strain | Presence of 27-OH-C28:0 | Relative Percentage of Total Fatty Acids in Lipid A | Reference |

| Rhizobium leguminosarum bv. viciae | 3841 | + | Major Component | [4] |

| Rhizobium leguminosarum bv. phaseoli | CE3 | + | Not specified | [1] |

| Rhizobium leguminosarum bv. trifolii | ANU 843 | + | ~50% | [1] |

| Rhizobium meliloti | 1021 | + | Present | [1] |

| Rhizobium fredii | USDA 205 | + | Present | [1] |

| Bradyrhizobium japonicum | 61A101c | + | Present | [1] |

| Bradyrhizobium sp. (Lupinus) | DSM 30140 | + | Present | [1] |

| Agrobacterium tumefaciens | C58 | + | Present | [1] |

| Agrobacterium rhizogenes | ATCC 11325 | + | Present | [1] |

| Azorhizobium caulinodans | ORS 571 | - | Absent | [1] |

Biosynthesis of this compound and its Incorporation into Lipid A

The synthesis of this compound and its subsequent transfer to lipid A is a multi-step enzymatic process. While the general principles of bacterial fatty acid synthesis (FASII pathway) apply, the production of this VLCFA involves a specialized set of enzymes.

Elongation of the Fatty Acid Chain

The biosynthesis of the C28 fatty acid chain is carried out by a dedicated gene cluster that includes homologues of the fab genes, which encode the enzymes of the FASII pathway. This process involves multiple cycles of condensation, reduction, and dehydration to extend a shorter acyl-acyl carrier protein (ACP) precursor. The key enzymes in each elongation cycle are:

-

β-ketoacyl-ACP synthase (FabF): Catalyzes the condensation of malonyl-ACP with the growing acyl-ACP chain.

-

β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a β-hydroxy group.

-

β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.

-

Enoyl-ACP reductase (FabI): Reduces the double bond to form a saturated acyl-ACP, which is two carbons longer than the starting molecule.

This cycle is repeated multiple times to achieve the 28-carbon length.

Transfer to Lipid A

Once synthesized, the this compound must be transferred to the lipid A precursor. This process is mediated by two key proteins encoded in a specific gene cluster:

-

Acyl Carrier Protein XL (AcpXL): A specialized acyl carrier protein that specifically binds the C28 VLCFA. Mutation in the acpXL gene results in the absence of this VLCFA in the lipid A[3].

-

Acyltransferase XL (LpxXL): A specific acyltransferase that recognizes the 28-hydroxyoctacosanoyl-AcpXL complex and catalyzes the transfer of the VLCFA to the 2'-position of the distal glucosamine of a lipid A precursor[2].

The following diagram illustrates the proposed biosynthetic pathway.

Immunological Implications of VLCFA-Containing Lipopolysaccharides

The structure of lipid A is a key determinant of the host's innate immune response, which is primarily mediated by the Toll-like receptor 4 (TLR4)-MD-2 complex[7]. The binding of LPS to this receptor complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

The presence of a VLCFA like this compound significantly alters the physicochemical properties of lipid A, making it more hydrophobic and potentially affecting its interaction with the TLR4-MD-2 complex. While the canonical hexa-acylated lipid A of E. coli is a potent agonist of TLR4, lipid A variants with different acylation patterns can exhibit attenuated or even antagonistic activities[7][8].

Studies on Rhizobium LPS have shown that it is a weak inducer of the inflammatory response in mammalian cells compared to enteric LPS. The presence of the long C28 acyl chain is thought to sterically hinder the optimal binding of lipid A to the MD-2 pocket, thereby dampening the downstream signaling cascade[9]. This immunomodulatory property is advantageous for symbiotic bacteria, allowing them to evade or suppress the host plant's defense responses[5].

The following diagram depicts a simplified overview of the TLR4 signaling pathway and highlights the modulatory role of the VLCFA-containing lipid A.

Experimental Protocols

This section provides detailed methodologies for the extraction of LPS and the analysis of its fatty acid components, including this compound.

Hot Aqueous-Phenol Extraction of Lipopolysaccharide

This method is widely used for the isolation of LPS from Gram-negative bacteria[10][11][12].

Materials:

-

Bacterial cell pellet

-

2x SDS buffer (4% SDS, 4% β-mercaptoethanol, 20% glycerol, 0.1 M Tris-HCl pH 6.8, bromophenol blue)

-

1x SDS buffer (diluted from 2x stock with sterile distilled water)

-

DNase I solution (10 mg/mL in sterile water)

-

RNase A solution (10 mg/mL in sterile water)

-

Proteinase K solution (10 mg/mL in sterile water)

-

Tris-saturated phenol (B47542) (pH ~8.0) or water-saturated phenol

-

Diethyl ether

-

Microcentrifuge tubes (1.5 mL)

-

Heating blocks or water baths (59°C, 65°C)

-

Microcentrifuge

Procedure:

-

Cell Lysis: Resuspend the bacterial pellet (from a 1.5 mL culture with an OD₆₀₀ of ~0.5) in 200 µL of 1x SDS buffer. Pipette gently to ensure complete resuspension. Do not vortex.

-

Heat Treatment: Boil the suspension for 15 minutes in a water bath. Allow to cool to room temperature.

-

Nuclease Treatment (Optional but Recommended): Add 5 µL of DNase I and 5 µL of RNase A solutions. Incubate at 37°C for 30 minutes.

-

Protease Treatment: Add 10 µL of Proteinase K solution. Incubate at 59°C for at least 3 hours (can be done overnight).

-

Phenol Extraction (First Round): Add 200 µL of ice-cold Tris-saturated phenol. Vortex vigorously for 10 seconds.

-

Incubation: Incubate the mixture at 65°C for 15 minutes, with occasional vortexing.

-

Phase Separation: Centrifuge at high speed (e.g., 20,600 x g) for 10 minutes at room temperature.

-

Aqueous Phase Collection: Carefully remove the lower aqueous phase (colored blue by bromophenol blue) and transfer it to a new tube. Avoid transferring any of the upper phenol phase.

-

Phenol Extraction (Second Round): Re-extract the remaining phenol phase with 200 µL of 1x SDS buffer. Repeat steps 5-8 and pool the aqueous phases.

-

Ether Wash: Add 1 mL of diethyl ether to the pooled aqueous phase. Vortex and centrifuge for 1 minute. Discard the upper ether layer. Repeat this step twice to remove residual phenol.

-

Final Product: The resulting aqueous phase contains the purified LPS. It can be stored at -20°C.

Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) from purified LPS for analysis by GC-MS[13][14].

Materials:

-

Purified LPS sample

-

Anhydrous methanol (B129727) with 1.25 M HCl

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

GC vials

-

Heating block (85°C)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Methanolysis: Place a dried aliquot of the LPS sample in a screw-cap tube. Add 1 mL of anhydrous methanol with 1.25 M HCl.

-

Derivatization: Cap the tube tightly and heat at 85°C for 16 hours (overnight). This process cleaves the fatty acids from the lipid A and methylates them.

-

Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

-

Phase Separation: Centrifuge briefly to separate the phases.

-

Collection of Organic Phase: Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Sample Preparation for GC-MS: Transfer the dried hexane extract to a GC vial. If necessary, concentrate the sample under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject the sample into the GC-MS system. A typical temperature program for separating hydroxy-FAMEs involves a slow ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 280°C). The mass spectrometer is operated in full-scan mode to identify the FAMEs based on their mass spectra and retention times. This compound methyl ester will have a characteristic fragmentation pattern that allows for its identification.

Analysis of Lipid A by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the direct analysis of lipid A heterogeneity[15][16][17].

Materials:

-

Purified LPS sample

-

Mild acid (e.g., 1% acetic acid)

-

Chloroform/methanol mixture (2:1, v/v)

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid [DHB] or 5-chloro-2-mercaptobenzothiazole (B1225071) [CMBT])

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Lipid A Isolation: Hydrolyze the purified LPS sample in 1% acetic acid at 100°C for 1-2 hours to cleave the ketosidic linkage between the core oligosaccharide and lipid A.

-

Extraction of Lipid A: After cooling, centrifuge the sample to pellet the precipitated lipid A. Wash the pellet with water and then extract it with a chloroform/methanol (2:1) mixture.

-

Sample Spotting: Mix the lipid A extract with the MALDI matrix solution. Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

-

MALDI-TOF MS Analysis: Analyze the sample in the mass spectrometer, typically in negative ion reflectron mode. The resulting spectrum will show a series of peaks corresponding to the different molecular species of lipid A present in the sample. The mass difference between peaks can be used to deduce variations in acylation, such as the presence or absence of the this compound moiety.

Conclusion and Future Directions

This compound is a key structural component of the LPS in many symbiotic and some pathogenic bacteria. Its presence confers significant advantages, including increased membrane stability and modulation of the host immune response. The detailed protocols and data presented in this guide provide a foundation for researchers to further investigate the role of this and other VLCFAs in bacterial physiology, host-microbe interactions, and pathogenesis.

Future research should focus on:

-

Elucidating the precise enzymatic steps and regulatory mechanisms involved in the elongation of VLCFAs.

-

Characterizing the specific structural changes that VLCFA-containing lipid A induces in the TLR4-MD-2 receptor complex.

-

Exploring the potential of targeting VLCFA biosynthesis as a novel antimicrobial strategy, particularly for pathogenic bacteria that rely on these molecules for virulence.

-

Investigating the role of VLCFAs in the context of polymicrobial infections and the microbiome.

By continuing to unravel the complexities of these unique bacterial lipids, the scientific community can open new avenues for the development of novel therapeutics and a deeper understanding of the intricate dance between bacteria and their hosts.

References

- 1. Occurrence of lipid A variants with 27-hydroxyoctacosanoic acid in lipopolysaccharides from members of the family Rhizobiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Lipopolysaccharide Lipid A Long-Chain Fatty Acid Is Important for Rhizobium leguminosarum Growth and Stress Adaptation in Free-Living and Nodule Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Rhizobium leguminosarum AcpXL mutant produces lipopolysaccharide lacking 27-hydroxyoctacosanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Rhizobium leguminosarum AcpXL Mutant Produces Lipopolysaccharide Lacking 27-Hydroxyoctacosanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Very Long Chain Fatty Acid (C26:25OH) Linked to the Lipid A Is Important for the Fitness of the Photosynthetic Bradyrhizobium Strain ORS278 and the Establishment of a Successful Symbiosis with Aeschynomene Legumes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the role of 27-hydroxyoctacosanoic acid, a lipid A component of rhizobial LPS in the Rhizobium-pea symbiosis [openscholar.uga.edu]

- 7. Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The influence of the long chain fatty acid on the antagonistic activities of Rhizobium sin-1 lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LPS Extraction Protocol - Creative Biogene [creative-biogene.com]

- 11. Purification and Visualization of Lipopolysaccharide from Gram-negative Bacteria by Hot Aqueous-phenol Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and visualization of lipopolysaccharide from Gram-negative bacteria by hot aqueous-phenol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. lipidmaps.org [lipidmaps.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Study of Matrix Additives for Sensitive Analysis of Lipid A by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Roles of Long-Chain Hydroxy Fatty Acids in Cellular Signaling and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain hydroxy fatty acids (LCHFAs) are a diverse class of lipids characterized by the presence of one or more hydroxyl groups along their acyl chain. Once considered mere structural components of complex lipids, a growing body of evidence has illuminated their critical roles as signaling molecules in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological functions of LCHFAs, with a focus on their involvement in signaling pathways, their relevance in disease, and the experimental methodologies used to study them. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential of targeting LCHFA metabolism and signaling.

Metabolism of Long-Chain Hydroxy Fatty Acids

The synthesis and degradation of LCHFAs are tightly regulated processes involving a host of specialized enzymes. The position of the hydroxyl group on the fatty acid chain dictates the specific metabolic pathway involved.

2-Hydroxy Fatty Acids: The most well-characterized pathway involves the 2-hydroxylation of fatty acids, a reaction catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[1][2] This enzyme is responsible for the synthesis of 2-hydroxy fatty acids that are subsequently incorporated into sphingolipids, forming 2-hydroxylated sphingolipids, which are abundant in the myelin sheath and the epidermis.[1][3][4] Mutations in the FA2H gene are associated with severe neurological disorders, highlighting the importance of this pathway.[1]

Omega-Hydroxy Fatty Acids: Another major class of LCHFAs are the omega-hydroxy fatty acids, which are hydroxylated at the terminal methyl group of the acyl chain. This reaction is primarily catalyzed by cytochrome P450 enzymes of the CYP4 family. These omega-hydroxy fatty acids can be further oxidized to dicarboxylic acids.

The metabolism of LCHFAs is a critical control point for their biological activity, and dysregulation of these pathways is implicated in numerous diseases.

Biological Roles and Signaling Pathways

LCHFAs exert their biological effects through a variety of mechanisms, including acting as structural components of membranes, serving as precursors for potent signaling mediators, and directly interacting with cellular receptors and enzymes.

Structural Roles in Myelin and Skin Barrier

2-Hydroxylated sphingolipids are integral components of the myelin sheath that insulates nerve axons, contributing to its stability and proper function.[4][5] Similarly, omega-hydroxy ceramides (B1148491) are essential for the formation and maintenance of the skin's permeability barrier, preventing water loss and protecting against environmental insults.[1]

Anti-Cancer Activity of 2-Hydroxyoleic Acid

The synthetic 2-hydroxyoleic acid (2OHOA) has demonstrated potent anti-cancer activity in a variety of cancer cell lines.[6] Its mechanism of action is multifaceted, involving the modulation of cell membrane lipid composition, which in turn affects the localization and activity of key signaling proteins. 2OHOA has been shown to disrupt the function of Ras, a key oncogene, by displacing it from the plasma membrane, thereby inhibiting downstream signaling through the MAPK and PI3K/Akt pathways.[7]

Resolution of Inflammation

Omega-3 and omega-6 polyunsaturated fatty acids can be metabolized into a variety of hydroxylated derivatives that play a crucial role in the resolution of inflammation.[3][8] These specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, are potent anti-inflammatory molecules that actively promote the return to tissue homeostasis.[3] They function by inhibiting neutrophil infiltration, enhancing the clearance of apoptotic cells, and promoting tissue repair.[3]

G-Protein Coupled Receptor (GPCR) Signaling

Some LCHFAs can act as ligands for G-protein coupled receptors (GPCRs). For example, medium-chain hydroxy fatty acids have been shown to activate GPR84, a receptor primarily expressed on immune cells, leading to pro-inflammatory responses.[9][10] This highlights the context-dependent and specific nature of LCHFA signaling.

Quantitative Data on Long-Chain Hydroxy Fatty Acids

The following tables summarize key quantitative data related to the abundance, activity, and receptor interactions of LCHFAs.

Table 1: Abundance of LCHFAs in Human Tissues

| LCHFA Class | Specific Molecule | Tissue | Concentration/Abundance | Reference(s) |

| 2-Hydroxy Sphingolipids | 2-Hydroxy Galactosylceramide | Human Brain Myelin | >50% of total galactosylceramide | [4][5] |

| Omega-Hydroxy Acylceramides | C30:0 ω-hydroxy acylceramide | Human Epidermis | Predominant acylceramide species | [1] |

| Omega-Hydroxy Fatty Acids | 12-Hydroxyeicosatetraenoic acid (12-HETE) | Psoriatic Skin | Increased levels compared to healthy skin | [11] |

Table 2: Dose-Response of 2-Hydroxyoleic Acid (2OHOA) in Cancer Cells

| Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference(s) |

| Human Lung Cancer (A549) | Cell Viability | 30-150 | |

| Human Leukemia (Jurkat) | Cell Viability | 30-150 | [6] |

| Human Neuroblastoma | Cell Viability | ~30-250 | [12] |

| Various Human Tumor Cell Lines | Antiproliferative Effect | Varies (see reference) |

Table 3: Receptor Binding and Enzyme Kinetics

| Molecule/Enzyme | Ligand/Substrate | Binding Affinity (Kd)/Kinetic Parameter (Km) | Reference(s) |

| FA2H | Tetracosanoic acid | Km < 0.18 µM | [13] |

| HCAR2 (GPR109A) | Niacin | KD = 0.058 µM | [14] |

| HCAR2 (GPR109A) | MK-6892 (agonist) | KD = 0.022 µM | [14] |

| Liver X Receptor α (LXRα) | Medium-chain fatty acids | Low nanomolar range | [15] |

| Non-specific Lipid-Transfer Protein (nsL-TP) | Very-long-chain fatty acyl-CoA esters | High affinity | [16] |

Experimental Protocols and Workflows

The study of LCHFAs requires specialized analytical techniques and experimental models. This section provides an overview of key methodologies.

Analysis of LCHFAs by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the identification and quantification of LCHFAs.[17][18][19]

General Workflow for GC-MS Analysis:

-

Lipid Extraction: Extraction from biological samples using methods such as Folch or Bligh-Dyer.

-

Hydrolysis: Release of fatty acids from complex lipids by acid or base hydrolysis.

-

Derivatization: Conversion of fatty acids to volatile esters (e.g., methyl esters) and silylation of hydroxyl groups to improve chromatographic properties.[20]

-

GC-MS Analysis: Separation of derivatized LCHFAs on a capillary GC column followed by detection and fragmentation by MS.

-

Quantification: Use of stable isotope-labeled internal standards for accurate quantification.[18]

References

- 1. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. mdpi.com [mdpi.com]

- 6. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Current knowledge of the implication of lipid mediators in psoriasis [frontiersin.org]

- 8. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 12-Hydroxystearic Acid: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]

- 11. Eicosapentaenoic Acid Influences the Lipid Profile of an In Vitro Psoriatic Skin Model Produced with T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gsartor.org [gsartor.org]

- 13. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 14. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]

- 17. Frontiers | Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 28-Hydroxyoctacosanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxyoctacosanoic acid is an omega-hydroxy very-long-chain fatty acid (VLCFA) that plays a crucial role in the formation of protective biological barriers. While specific research on the 28-carbon variant is limited, this guide synthesizes the current understanding of the broader class of ω-hydroxy VLCFAs, providing a comprehensive overview of their biosynthesis, metabolism, biological significance, and the analytical techniques used for their study. This document details experimental protocols for the extraction, derivatization, and analysis of these lipids and presents key metabolic and experimental workflows as visual diagrams.

Introduction to this compound

This compound is a saturated very-long-chain fatty acid with a hydroxyl group at the terminal (omega) carbon. Its chemical formula is C28H56O3, and it has a molecular weight of 440.74 g/mol . As a member of the ω-hydroxy VLCFA family, it is a key component of complex lipids that form protective hydrophobic layers in various organisms. A notable natural source of this compound is Carnauba wax, derived from the leaves of the Copernicia prunifera palm.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C28H56O3 | - |

| Molecular Weight | 440.74 g/mol | - |

| CAS Number | 52900-17-1 | - |

| Appearance | Waxy Solid | General knowledge |

| Solubility | Insoluble in water, soluble in nonpolar organic solvents | General knowledge |

Biosynthesis and Metabolism of ω-Hydroxy Very-Long-Chain Fatty Acids

The biosynthesis of this compound begins with the elongation of shorter-chain fatty acids in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units to the acyl chain. The terminal hydroxylation is then carried out by specific enzymes in the cytochrome P450 family.

The metabolic fate of ω-hydroxy VLCFAs involves further oxidation to dicarboxylic acids. This pathway serves as an alternative to the primary degradation of VLCFAs, which occurs through β-oxidation in peroxisomes.

Biosynthesis and Elongation

Very-long-chain fatty acids are synthesized from shorter-chain precursors through the action of a family of enzymes called ELOVLs (Elongation of Very Long Chain Fatty Acids). The process involves the following steps:

-

Condensation: An acyl-CoA is condensed with malonyl-CoA.

-

Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

-

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to an enoyl-CoA.

-

Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the starting acyl-CoA.

This cycle is repeated until the desired chain length, such as C28, is reached.

Omega-Hydroxylation and Subsequent Oxidation

Once the C28 fatty acid is synthesized, the terminal methyl group is hydroxylated in a process known as ω-oxidation. This reaction is primarily catalyzed by cytochrome P450 enzymes of the CYP4F subfamily, such as CYP4F2 and CYP4F3B.[1]

The resulting this compound can be further metabolized. The hydroxyl group is oxidized first to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid. This two-step oxidation is carried out by an alcohol dehydrogenase and a fatty aldehyde dehydrogenase.[2]

Biological Significance

Omega-hydroxy very-long-chain fatty acids are essential components of complex lipids that form protective barriers in plants and animals.

-

In Plants: These fatty acids are major constituents of cutin, a polyester (B1180765) polymer that forms the cuticle covering the epidermis of leaves and stems. The cuticle prevents water loss and protects the plant from environmental stresses.

-

In Animals: In the skin, ω-hydroxy VLCFAs are incorporated into ceramides, which are critical components of the stratum corneum, the outermost layer of the epidermis. These specialized lipids are essential for maintaining the skin's barrier function, preventing water loss, and protecting against external insults.

Derivatives of this compound

The primary derivatives of this compound encountered in a research setting are those created for analytical purposes. Due to the low volatility of the parent compound, derivatization is a crucial step for analysis by gas chromatography.

Common derivatives include:

-

Fatty Acid Methyl Esters (FAMEs): The carboxylic acid group is esterified with methanol (B129727) to increase volatility.

-

Trimethylsilyl (TMS) Ethers: The hydroxyl group is converted to a TMS ether to increase volatility and improve chromatographic behavior.

These derivatization steps are essential for the accurate quantification and identification of this compound in complex biological samples.

Experimental Protocols

The following protocols provide a general framework for the extraction, derivatization, and analysis of this compound from biological samples.

Lipid Extraction (Folch Method)

This protocol is suitable for extracting total lipids from plasma or tissue homogenates.

-

Homogenization: Homogenize the tissue sample in a suitable buffer.

-

Solvent Addition: To 1 volume of the homogenate or plasma, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

-

Extraction: Vortex the mixture vigorously for 2 minutes.

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

Derivatization for GC-MS Analysis

This two-step protocol prepares the extracted lipids for GC-MS analysis.

Step 1: Acid-Catalyzed Methylation (FAME Synthesis)

-

Reagent Addition: Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract.

-

Reaction: Seal the tube and heat at 80°C for 2 hours.

-

Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge to separate the phases.

-

Collection: Collect the upper hexane layer containing the FAMEs.

-

Drying: Evaporate the hexane under a stream of nitrogen.

Step 2: Trimethylsilylation (TMS Ether Synthesis)

-

Reagent Addition: To the dried FAMEs, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

-

Reaction: Let the reaction proceed for 30 minutes at room temperature.

-

Drying: Evaporate the reagents under a stream of nitrogen.

-

Reconstitution: Reconstitute the derivatized sample in hexane for GC-MS analysis.

GC-MS Analysis

The following are representative GC-MS parameters for the analysis of derivatized ω-hydroxy VLCFAs.

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 250°C.

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

-

-

Mass Spectrometer: Agilent MS or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan (m/z 50-600) for identification.

Quantitative Data

Specific quantitative data for this compound in various biological matrices are not widely available in the literature. However, the analysis of very-long-chain fatty acids is a key diagnostic tool for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD). In these diseases, the levels of VLCFAs, particularly C26:0, are significantly elevated in plasma and tissues. The following table provides representative concentration ranges of a related VLCFA in human plasma for illustrative purposes.

Table 2: Representative Very-Long-Chain Fatty Acid Concentrations in Human Plasma

| Analyte | Normal Range (µg/mL) | X-linked Adrenoleukodystrophy (µg/mL) | Source |

| Hexacosanoic Acid (C26:0) | 0.2 - 1.0 | Significantly Elevated | [3] |

| Ratio C24:0/C22:0 | < 1.3 | Elevated | [3] |

| Ratio C26:0/C22:0 | < 0.02 | Significantly Elevated | [3] |

Disclaimer: These are approximate ranges for illustrative purposes. Clinical decisions should be based on reference ranges established by the specific laboratory performing the analysis.

Conclusion

This compound, as a representative of the ω-hydroxy very-long-chain fatty acids, is a molecule of significant biological importance, primarily due to its role in forming protective barriers. While research directly focused on this specific fatty acid is limited, the broader understanding of ω-hydroxy VLCFA metabolism and function provides a solid foundation for further investigation. The analytical methods detailed in this guide offer a robust framework for the quantification and identification of these molecules, which is crucial for advancing our understanding of their roles in health and disease. Future research is needed to elucidate the specific functions and metabolic regulation of this compound and its derivatives, which may open new avenues for therapeutic intervention in diseases related to impaired lipid metabolism and barrier function.

References

- 1. Omega-oxidation of very long-chain fatty acids in human liver microsomes. Implications for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

A Technical Guide to ω-Hydroxy Fatty Acid Research: Synthesis, Signaling, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-hydroxy fatty acids (ω-HFAs) are a class of lipids characterized by a hydroxyl group at the terminal carbon atom of their aliphatic chain. Once primarily considered products of fatty acid catabolism, they are now recognized as critical signaling molecules and valuable chemical synthons. Their roles span from maintaining epidermal barrier function to modulating inflammation and vascular tone. This technical guide provides an in-depth review of current research on ω-HFAs, focusing on their biosynthesis, physiological roles, associated signaling pathways, and the experimental protocols essential for their study.

Data Presentation

Microbial Production of ω-Hydroxy Fatty Acids

The microbial production of ω-HFAs offers a promising and sustainable alternative to chemical synthesis. Genetic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has enabled the high-yield production of these valuable compounds.

| Microorganism | Engineered Strain | Substrate | Product | Titer (mg/L) | Yield (mol/mol) | Reference |

| Escherichia coli | NH03(pBGT-fadL) | Octanoic Acid | ω-Hydroxyoctanoic Acid | 275.48 | 0.63 | [1] |

| Escherichia coli | NH03(pBGT-fadL) | Decanoic Acid | ω-Hydroxydecanoic Acid | 308.98 | 0.86 | [1] |

| Escherichia coli | NH03(pBGT-fadL) | Dodecanoic Acid | ω-Hydroxydodecanoic Acid | 249.03 | 0.56 | [1] |

| Escherichia coli | HFA4 (NADH-optimized) | Palmitic Acid | ω-Hydroxypalmitic Acid | 610 | - | [2] |

| Saccharomyces cerevisiae | Engineered with CYP52M1-AtCPR1 | - | ω-Hydroxy C16 & C18 FAs | 347 ± 9.2 | - | [3] |

Enzyme Kinetics of Key Human ω-Hydroxylases

The primary enzymes responsible for the ω-hydroxylation of fatty acids in humans are members of the cytochrome P450 family, particularly the CYP4A and CYP4F subfamilies. These enzymes convert arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule.

| Enzyme | Substrate | Product | KM (μM) | Vmax (min-1) | Formation Rate (pmol/min/nmol P450) | Reference |

| CYP4F2 (WT) | Arachidonic Acid | 20-HETE | 24 | 7.4 | 84 ± 14 | [4][5] |

| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 | 15.6 (nmol/min/nmol P450) | [4] |

| CYP4F2 (V433M variant) | Arachidonic Acid | 20-HETE | - | - | 31 ± 11 | [5] |

Experimental Protocols

Analysis of ω-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the identification and quantification of ω-HFAs in biological samples.

1.1. Lipid Extraction:

-

Homogenize tissue samples or use liquid samples (e.g., plasma, cell culture media) directly.

-

Perform lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol (B129727), and water.

-

For total fatty acid analysis (including esterified forms), perform saponification using a methanolic potassium hydroxide (B78521) solution followed by acidification to release free fatty acids.

1.2. Derivatization:

-

To increase volatility and improve chromatographic separation, derivatize the fatty acids.

-

Esterification: Convert the carboxylic acid group to a methyl ester (fatty acid methyl ester, FAME) using a reagent like sodium methoxide (B1231860) in methanol.

-

Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine.

1.3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 5890 series II system (or equivalent).

-

Column: HP-5MS capillary column (or equivalent).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 5 minutes.

-

Ramp 1: Increase to 200°C at 3.8°C/min.

-

Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.[6]

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode.

-

For quantitative analysis, use selected ion monitoring (SIM) mode, monitoring characteristic fragment ions for the analyte and a stable isotope-labeled internal standard.

-

Analysis of ω-Hydroxy Fatty Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing ω-HFAs, particularly for complex biological matrices.

2.1. Sample Preparation:

-

Extraction: Extract lipids from tissues or serum using a suitable solvent mixture (e.g., chloroform/methanol).

-

Solid-Phase Extraction (SPE): Enrich for ω-HFAs and remove interfering lipids using a silica-based SPE cartridge.

-

Wash the cartridge with hexane (B92381) to remove neutral lipids.

-

Elute the ω-HFAs with a more polar solvent like ethyl acetate.

-

2.2. LC-MS/MS Analysis:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and methanol (both containing a small amount of acetic acid, e.g., 0.2%).

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard. For example, for 9-PAHSA, a precursor ion could be monitored for product ions at m/z 255, 281, and 299.

Heterologous Expression and Purification of Cytochrome P450 ω-Hydroxylases

This protocol provides a general workflow for producing recombinant CYP enzymes for in vitro studies.

3.1. Gene Cloning and Vector Construction:

-

Obtain the cDNA for the desired human CYP (e.g., CYP4A11, CYP4F2).

-

Perform N-terminal modifications to the cDNA sequence to optimize expression in a bacterial host like E. coli.

-

Clone the modified CYP gene into a suitable expression vector, such as pCWori+.

3.2. Protein Expression in E. coli:

-

Transform a suitable E. coli strain (e.g., DH5α) with the expression vector.

-

For improved protein folding, co-express the CYP with molecular chaperones like GroES-GroEL.

-

Grow the bacterial culture to a suitable optical density and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Supplement the culture medium with a heme precursor like δ-aminolevulinic acid.

3.3. Isolation of Bacterial Membranes:

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells using a method like sonication or French press.

-

Isolate the membrane fraction, where the recombinant CYP is located, by ultracentrifugation.

3.4. Solubilization and Purification:

-

Solubilize the membrane-bound CYP using a detergent (e.g., sodium cholate).

-

Purify the solubilized CYP using chromatography techniques, such as affinity chromatography (e.g., nickel-NTA for His-tagged proteins) followed by ion-exchange and size-exclusion chromatography.

3.5. Reconstitution of Catalytic Activity:

-

The purified CYP enzyme requires its redox partner, cytochrome P450 reductase (CPR), for activity.

-

Reconstitute the catalytic system by combining the purified CYP, CPR, and a phospholipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in a buffer.

Enzyme Kinetics Assay for Fatty Acid ω-Hydroxylases

This protocol describes a method to determine the kinetic parameters (KM and Vmax) of a purified and reconstituted CYP ω-hydroxylase.

4.1. Reaction Mixture Preparation:

-

In a reaction vessel, combine a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), the reconstituted CYP enzyme (containing the ω-hydroxylase and CPR), and a range of concentrations of the fatty acid substrate (e.g., arachidonic acid).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

4.2. Initiation and Termination of the Reaction:

-

Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Allow the reaction to proceed for a defined period, ensuring that the product formation is in the linear range (initial velocity).

-

Terminate the reaction by adding an acid (e.g., hydrochloric acid).

4.3. Product Quantification:

-

Add a known amount of a stable isotope-labeled internal standard of the ω-hydroxy fatty acid product (e.g., d8-20-HETE).

-

Extract the lipids from the reaction mixture.

-

Analyze the amount of the ω-hydroxy fatty acid product formed using LC-MS/MS or GC-MS as described in the previous protocols.

4.4. Data Analysis:

-

Calculate the initial velocity of the reaction at each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the KM and Vmax values.

Mandatory Visualization

Signaling Pathways

The ω-hydroxy fatty acid 20-HETE is a potent signaling molecule that plays a crucial role in various physiological and pathophysiological processes, including the regulation of vascular tone and inflammation.

Caption: 20-HETE signaling pathways in vascular function and inflammation.

Experimental Workflows

The production of recombinant cytochrome P450 enzymes for in vitro studies is a multi-step process that is critical for characterizing their function and for drug development applications.

Caption: Workflow for heterologous expression and purification of cytochrome P450 enzymes.

References

- 1. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]

- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Cytochrome P450 4F2 and 4F3B Enzyme Assays Using a Novel Bioluminescent Probe Substrate [promega.jp]

Methodological & Application

Synthesis of 28-Hydroxyoctacosanoic Acid Standard: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 28-hydroxyoctacosanoic acid, a long-chain ω-hydroxy fatty acid. The synthesis is based on a multi-step route starting from a readily available C16 precursor, 16-hydroxyhexadecanoic acid. This standard is crucial for various research applications, including its use as an internal standard in mass spectrometry-based lipidomics, for the calibration of analytical instruments, and in the study of lipid metabolism and related diseases. The protocol herein describes the protection of functional groups, chain elongation via a Wittig reaction, and subsequent deprotection and purification steps to yield the final product with high purity.

Introduction

Very-long-chain fatty acids (VLCFAs) and their derivatives play significant roles in numerous biological processes. This compound is an ω-hydroxy fatty acid that is of interest in the study of lipid biochemistry and as a potential biomarker. Due to its limited commercial availability, a reliable method for its synthesis is essential for advancing research in this area. This application note outlines a robust chemical synthesis strategy for this compound, providing detailed experimental procedures, expected yields, and characterization data.

Synthetic Strategy Overview

The overall synthetic strategy involves a convergent approach, starting with the protection of the functional groups of a C16 ω-hydroxy acid. The carbon chain is then extended by twelve carbons using a Wittig reaction with a suitable C12 synthon. The final steps involve the removal of protecting groups and purification of the target molecule.

Diagram of the Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Protection of 16-Hydroxyhexadecanoic Acid

Protocol:

-

Esterification of the Carboxylic Acid: 16-Hydroxyhexadecanoic acid (1.0 eq) is dissolved in methanol (B129727). A catalytic amount of concentrated sulfuric acid (0.1 eq) is added, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 16-hydroxyhexadecanoate.

-

Protection of the Primary Hydroxyl Group: The methyl 16-hydroxyhexadecanoate (1.0 eq) is dissolved in anhydrous dichloromethane (B109758). Triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added. tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature overnight. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, methyl 16-(tert-butyldimethylsilyloxy)hexadecanoate, is purified by column chromatography on silica gel.

Step 2: Preparation of the C16 Aldehyde

Protocol:

-

The protected methyl 16-(tert-butyldimethylsilyloxy)hexadecanoate (1.0 eq) is dissolved in anhydrous dichloromethane.

-

Dess-Martin periodinane (1.5 eq) is added, and the reaction is stirred at room temperature for 2 hours.

-

The reaction is quenched by the addition of a saturated solution of sodium thiosulfate.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude aldehyde, methyl 16-(tert-butyldimethylsilyloxy)-16-oxohexadecanoate, which is used in the next step without further purification.

Step 3: Preparation of the C12 Wittig Reagent

Protocol:

-

12-Bromododecan-1-ol (1.0 eq) is dissolved in anhydrous dichloromethane and treated with pyridinium (B92312) chlorochromate (PCC, 1.5 eq) at room temperature for 2 hours to yield 12-bromododecanal (B8220989).

-

Triphenylphosphine (1.1 eq) is added to a solution of 12-bromododecanal (1.0 eq) in toluene, and the mixture is refluxed overnight to form the phosphonium (B103445) salt.

-

The resulting phosphonium salt is suspended in anhydrous tetrahydrofuran (B95107) (THF) and treated with a strong base such as n-butyllithium at 0 °C to generate the corresponding ylide.

Step 4: Wittig Reaction and Chain Elongation

Protocol:

-

The crude aldehyde from Step 2 is dissolved in anhydrous THF.

-

The freshly prepared C12 ylide solution from Step 3 is added dropwise to the aldehyde solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, a mixture of (E/Z)-methyl 28-(tert-butyldimethylsilyloxy)octacosa-15-enoate, is purified by column chromatography.

Step 5: Hydrogenation and Deprotection

Protocol:

-

Hydrogenation: The unsaturated ester from Step 4 is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature overnight. The catalyst is removed by filtration through Celite, and the solvent is evaporated.

-

Deprotection of the Silyl Ether: The resulting saturated ester is dissolved in THF, and a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq) in THF is added. The reaction is stirred at room temperature for 2 hours. The solvent is removed, and the residue is purified by column chromatography to give methyl 28-hydroxyoctacosanoate.

-

Hydrolysis of the Ester: The methyl ester is dissolved in a mixture of methanol and water, and an excess of potassium hydroxide (B78521) is added. The mixture is refluxed for 4 hours. After cooling, the solution is acidified with dilute hydrochloric acid. The precipitated product is collected by filtration, washed with water, and dried to yield this compound.

Data Presentation

Table 1: Summary of Expected Yields and Purity

| Step | Product | Expected Yield (%) | Purity (by NMR/GC-MS) |

| 1. Protection | Methyl 16-(tert-butyldimethylsilyloxy)hexadecanoate | 85-95 | >95% |

| 2. Oxidation | Methyl 16-(tert-butyldimethylsilyloxy)-16-oxohexadecanoate | 90-98 (crude) | Used directly |

| 4. Wittig Reaction | (E/Z)-Methyl 28-(tert-butyldimethylsilyloxy)octacosa-15-enoate | 60-75 | >90% |

| 5. Hydrogenation, Deprotection, and Hydrolysis | This compound | 70-85 (over 3 steps) | >98% |

Characterization

The final product, this compound, should be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the hydroxyl and carboxylic acid functional groups.

Signaling Pathway and Logical Relationship Diagram

Caption: Logical flow of the key chemical transformations in the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the this compound standard. The described methodology is robust and allows for the preparation of the target compound in high purity and reasonable yield. This synthetic standard will be a valuable tool for researchers in the fields of lipidomics, biochemistry, and drug development.

GC-MS Analysis of 28-Hydroxyoctacosanoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxyoctacosanoic acid is a very-long-chain hydroxy fatty acid (VLCFA) that plays a role in various biological processes and is a component of certain natural waxes and lipids. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its physiological functions and for its potential as a biomarker in disease states. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high chromatographic resolution and sensitive detection capabilities. However, the low volatility and polar nature of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantification of this compound using GC-MS.

Experimental Protocols

A robust and reproducible analytical method is essential for the reliable quantification of this compound. The following protocol outlines the key steps from sample preparation to GC-MS analysis. The overall workflow is depicted in the diagram below.

Sample Preparation: Extraction and Hydrolysis

For the analysis of total this compound (both free and esterified), a hydrolysis step is required to release the fatty acid from its lipid conjugates.

-

Materials:

-

Biological sample (e.g., 100 µL plasma, 10-50 mg tissue homogenate)

-

Internal Standard (IS): A suitable deuterated or odd-chain fatty acid (e.g., C19:0 or deuterated C28:0, if available)

-

2M NaOH in 80% Methanol (B129727)

-

Concentrated HCl

-

Saturated NaCl solution

-

-

Protocol:

-

To the sample, add a known amount of the internal standard.

-

Add 1 mL of 2M NaOH in 80% methanol.

-

Heat the mixture at 80°C for 1 hour to achieve complete hydrolysis.

-

Cool the sample to room temperature and acidify to pH < 2 with concentrated HCl.

-

Extract the fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer to a clean glass tube.

-

Repeat the extraction (steps 5-7) one more time and combine the hexane extracts.

-

Wash the combined hexane extract with 1 mL of saturated NaCl solution.

-

Dry the hexane extract under a gentle stream of nitrogen.

-

Derivatization

To increase volatility for GC analysis, a two-step derivatization process is employed: methylation of the carboxylic acid group followed by silylation of the hydroxyl group.

-

Materials:

-

Dried fatty acid extract

-

14% Boron trifluoride in methanol (BF3-Methanol)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

-

Protocol:

-

Methylation:

-

To the dried extract, add 500 µL of 14% BF3-Methanol.

-

Cap the tube tightly and heat at 60°C for 10 minutes.

-

Cool to room temperature, add 1 mL of water and 1 mL of hexane.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube and dry under nitrogen.

-

-

Silylation:

-

To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial and heat at 70°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis. The sample can be diluted with heptane if necessary.

-

-

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of very-long-chain hydroxy fatty acids. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temp 150°C, hold for 2 min; ramp at 10°C/min to 320°C, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 50-700) for identification and Selected Ion Monitoring (SIM) for quantification. |

| Transfer Line Temp | 290°C |

Results and Discussion

Chromatographic Separation

The use of a non-polar capillary column, such as a DB-5ms, allows for the separation of the derivatized fatty acids based on their boiling points. The derivatized this compound, as a methyl ester and trimethylsilyl (B98337) (TMS) ether, will be significantly more volatile than its underivatized form, allowing it to elute from the GC column at a reasonable retention time. The temperature program is designed to provide good separation from other fatty acids that may be present in the sample.

Mass Spectrometry

The derivatized this compound will undergo fragmentation in the EI source of the mass spectrometer. A logical representation of this fragmentation is shown below.

The mass spectrum of the di-derivatized this compound (methyl 28-(trimethylsilyloxy)octacosanoate) is expected to show characteristic ions that can be used for its identification and quantification. The molecular ion ([M]⁺•) may be weak or absent. Key fragment ions would include:

-

[M-15]⁺: Loss of a methyl group from the TMS moiety.

-

Ions resulting from cleavage alpha to the TMS-ether group: This will produce a prominent ion characteristic of the position of the hydroxyl group.

-

Ions resulting from cleavage around the methyl ester group: Such as ions at m/z 74 or 87, which are characteristic of fatty acid methyl esters, although their intensity may be low for very-long-chain fatty acids.

-

McLafferty rearrangement ions: If applicable to the structure.

For quantification in SIM mode, specific and abundant ions for both the analyte and the internal standard should be selected to ensure sensitivity and specificity.

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using a certified standard of this compound. The standard should be subjected to the same hydrolysis and derivatization procedure as the samples. The table below presents hypothetical, yet typical, quantitative data for the analysis of a very-long-chain hydroxy fatty acid.

| Parameter | Value |

| Linearity (r²) | > 0.995 |

| Linear Range | 1 - 500 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Intraday Precision (%RSD) | < 10% |

| Interday Precision (%RSD) | < 15% |

| Recovery (%) | 85 - 110% |

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described method, involving alkaline hydrolysis followed by a two-step methylation and silylation derivatization, is robust and suitable for the quantification of this very-long-chain hydroxy fatty acid in complex biological matrices. The provided GC-MS conditions and expected fragmentation patterns will aid researchers in developing and validating their own assays for this and similar compounds. This methodology is applicable to a wide range of research areas, including lipidomics, clinical diagnostics, and natural product analysis.

Application Note: Quantification of 28-Hydroxyoctacosanoic Acid in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 28-hydroxyoctacosanoic acid in human plasma. Very-long-chain fatty acids (VLCFAs) and their hydroxylated metabolites are implicated in various physiological and pathological processes, including peroxisomal disorders.[1] Accurate quantification of these analytes is crucial for research and potential diagnostic applications. The described method involves a protein precipitation extraction of this compound and a suitable internal standard from plasma, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this specific long-chain hydroxy fatty acid.

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain length of 22 or more.[2] These molecules are precursors for essential cellular components like sphingolipids and glycerophospholipids and play a role in maintaining the structural integrity of cell membranes.[2][3] The metabolism of VLCFAs primarily occurs through β-oxidation within peroxisomes.[1] Genetic defects in peroxisomal biogenesis or function can lead to the accumulation of VLCFAs, resulting in severe metabolic disorders such as X-linked adrenoleukodystrophy and Zellweger spectrum disorders.[1]

This compound is an omega-hydroxy very-long-chain fatty acid. While its specific biological roles and metabolic pathways are not extensively characterized in the literature, the analysis of hydroxylated fatty acids is of growing interest in lipidomics research. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, based on established methodologies for similar analytes.[1][4]

Experimental

Materials and Reagents

-

This compound standard (purity ≥98%)

-

Internal Standard (IS): Deuterated this compound (or a suitable analog such as C27-hydroxy fatty acid)

-

LC-MS grade acetonitrile (B52724), methanol, isopropanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

96-well protein precipitation plates

Sample Preparation

-

Thawing: Thaw plasma samples and standards on ice.

-

Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Spike with 10 µL of the internal standard solution. For the calibration curve and quality control samples, spike with the appropriate concentrations of this compound standard.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (containing the internal standard) to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient:

Time (min) %B 0.0 50 1.0 50 8.0 100 10.0 100 10.1 50 | 12.0 | 50 |

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) This compound [M-H]⁻ Fragment 1 Fragment 2 Internal Standard [M-H]⁻ Fragment 1 | | | Fragment 2 |

(Note: The specific m/z values for precursor and product ions for this compound and its deuterated internal standard need to be determined empirically by infusing the pure compounds into the mass spectrometer.)

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Analysis

Quantification is performed by integrating the peak areas of the MRM transitions for this compound and its internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Representative Data

| Analyte | Reference Interval (µmol/L) |

| C22:0 (Behenic acid) | 32.0 - 73.4 |

| C24:0 (Lignoceric acid) | 30.3 - 72.0 |

| C26:0 (Cerotic acid) | 0.20 - 0.71 |

| Ratio | |

| C24:0/C22:0 | 0.75 - 1.28 |

| C26:0/C22:0 | 0.005 - 0.0139 |

Table 1: Representative reference intervals for VLCFAs in human plasma.[4]

Method Validation Parameters (Illustrative)

A full method validation should be performed according to regulatory guidelines. The following table provides illustrative acceptance criteria.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | Within acceptable limits |

| Recovery | Consistent and reproducible |

| Stability | Stable under relevant storage and processing conditions |

Table 2: Illustrative method validation acceptance criteria.